molecular formula C25H24N6O2S B12169067 2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide

2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide

Cat. No.: B12169067
M. Wt: 472.6 g/mol
InChI Key: PELUUGRMVFZFJJ-OVVQPSECSA-N
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Description

2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile. The phenyl and ethoxyphenyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide linkage through a condensation reaction with pyridine-3-carbaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Functionalized phenyl or pyridine derivatives.

Scientific Research Applications

2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: It is investigated for its antimicrobial properties, particularly against drug-resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide involves its interaction with specific molecular targets. In medicinal applications, it binds to and inhibits the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition disrupts the proliferation of cancer cells. In antimicrobial applications, the compound interferes with bacterial cell wall synthesis, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[4-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide
  • **2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide

Uniqueness

The unique combination of the ethoxyphenyl group and the triazole ring in 2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide imparts distinct chemical properties, such as enhanced solubility and specific binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24N6O2S

Molecular Weight

472.6 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C25H24N6O2S/c1-3-33-22-13-11-21(12-14-22)31-24(19-8-5-4-6-9-19)29-30-25(31)34-17-23(32)28-27-18(2)20-10-7-15-26-16-20/h4-16H,3,17H2,1-2H3,(H,28,32)/b27-18+

InChI Key

PELUUGRMVFZFJJ-OVVQPSECSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CN=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CN=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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